6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of 6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves multiple steps. One common synthetic route includes the alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine with dithiols in the presence of potassium carbonate. This is followed by a reaction with 3-(methanesulfonyl)-1,2,4-triazine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazine derivatives have shown promise.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione can be compared with other triazine derivatives, such as:
6-[(2-hydroxy-5-nitrobenzyl)sulfanyl]-9-(α-L-xylofuranosyl)-9H-purin-2-amine: This compound has a similar sulfanyl group but differs in its overall structure and biological activity.
Thiazoles: These compounds have a five-membered ring containing sulfur and nitrogen atoms and exhibit diverse biological activities. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7FN4O4S |
---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
6-[(2-fluoro-6-nitrophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H7FN4O4S/c11-6-2-1-3-7(15(18)19)5(6)4-20-9-8(16)12-10(17)14-13-9/h1-3H,4H2,(H2,12,14,16,17) |
InChI Key |
MZURROZYMGEZGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CSC2=NNC(=O)NC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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